molecular formula C21H21N3O2S B2798575 (Z)-N-(4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide CAS No. 385403-36-1

(Z)-N-(4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide

Cat. No. B2798575
CAS RN: 385403-36-1
M. Wt: 379.48
InChI Key: YSAUKLLRZPCWNP-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • Crystal Structures and Comparative Studies : The crystal structures of two related (oxothiazolidin-2-ylidene)acetamides were described, highlighting the synthetic pathways and structural comparisons with related compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017). This research provides a foundation for understanding the structural characteristics of thiazolidinone derivatives.

  • Quantum Chemical Calculations : A theoretical study focused on the molecular structure, electronic properties, vibrational analysis, and reactivity parameters of a similar thiazolidine derivative, underscoring the importance of quantum chemical calculations for predicting compound properties (Maurya, Yadav, & Kumar, 2019).

Biological Activities and Potential Applications

  • Anticancer and Antifibrotic Activities : Amino(imino)thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. Certain compounds demonstrated significant reductions in fibroblast viability without exhibiting anticancer effects, identifying them as potential candidates for further antifibrotic testing (Kaminskyy et al., 2016).

  • Antiviral and Antimicrobial Activities : New 2‐pyrazoline‐substituted 4‐thiazolidinones showed selective inhibition of leukemia cell lines and demonstrated antiviral activity against specific virus strains, highlighting their potential as therapeutic agents (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013). Furthermore, novel thiazole derivatives exhibited significant antibacterial and antifungal activities, indicating their potential in combating microbial infections (Saravanan et al., 2010).

  • Anticonvulsant Agents : Compounds incorporating a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity, with some showing protection against induced convulsions, suggesting potential utility in treating epilepsy (Farag et al., 2012).

properties

IUPAC Name

N-[4-[[4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-4-13-24-20(16-5-11-19(26-3)12-6-16)14-27-21(24)23-18-9-7-17(8-10-18)22-15(2)25/h4-12,14H,1,13H2,2-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAUKLLRZPCWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide

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